molecular formula C18H20N4O2S B7712988 N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7712988
M. Wt: 356.4 g/mol
InChI Key: IIBMWIKKNGVWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. It has also been found to have antioxidant properties and to be neuroprotective.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a useful compound for studying cancer and inflammation in vitro and in vivo. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on understanding the mechanism of action of this compound and identifying the specific enzymes and proteins that it targets. Another area of research could focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, this compound could be studied in combination with other drugs to determine its potential for use in combination therapy for cancer and inflammation.

Synthesis Methods

The synthesis method for N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-isopropylthiazole-2-carboxylic acid with p-tolylisocyanate in the presence of triethylamine. This reaction forms the intermediate N-(4-isopropylthiazol-2-yl)-3-(p-tolyl)propanamide, which is then reacted with chloroacetic acid and potassium carbonate to form the final product.

Scientific Research Applications

N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in a variety of scientific research applications, including in the study of cancer and inflammation. This compound has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMWIKKNGVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide

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